Propan-2-yl 2-(phenylethynyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-(phenylethynyl)benzoate is an organic compound with a complex structure that includes a benzoate ester linked to a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(phenylethynyl)benzoate typically involves the esterification of 2-(phenylethynyl)benzoic acid with isopropanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(phenylethynyl)benzoate undergoes various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoate esters.
Scientific Research Applications
Propan-2-yl 2-(phenylethynyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propan-2-yl 2-(phenylethynyl)benzoate involves its interaction with specific molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl benzoate: Lacks the phenylethynyl group, resulting in different chemical properties and applications.
Phenylethynyl benzoate: Similar structure but without the isopropyl ester group, leading to different reactivity and uses.
Uniqueness
Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
88180-65-8 |
---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
propan-2-yl 2-(2-phenylethynyl)benzoate |
InChI |
InChI=1S/C18H16O2/c1-14(2)20-18(19)17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h3-11,14H,1-2H3 |
InChI Key |
NFPBRAPDGYXFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.